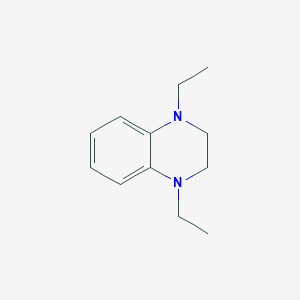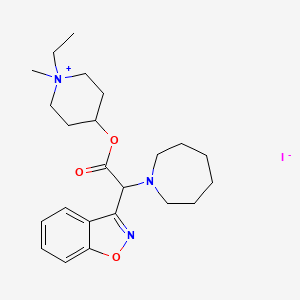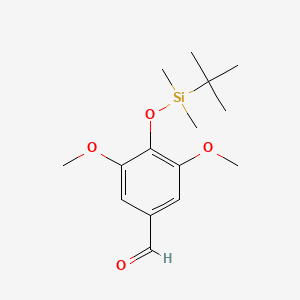
(-)-Erinacin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(-)-Erinacin A, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₆O₆ and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Erinacin A involves a total of 18 steps and can be divided into four main stages: (1) synthesis of the key intermediate, (2) construction of the tricyclic core, (3) introduction of the side chains, and (4) final functional group transformations.", "Starting Materials": [ "L-tyrosine", "methyl acrylate", "2-methyl-2-butene", "dimethyl malonate", "methyl iodide", "sodium hydride", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "magnesium", "lithium aluminum hydride", "acetic anhydride", "benzaldehyde", "ethyl chloroformate", "methyl magnesium bromide", "methyl vinyl ketone", "methyl lithium", "hydrogen peroxide" ], "Reaction": [ "L-tyrosine is first protected as its methyl ester using methyl iodide and sodium hydride.", "The protected tyrosine is then converted to the key intermediate via a series of reactions involving methyl acrylate, 2-methyl-2-butene, and dimethyl malonate.", "The key intermediate is then subjected to a series of reactions involving p-toluenesulfonic acid, sodium borohydride, and sodium cyanoborohydride to construct the tricyclic core.", "The side chains are then introduced via a series of reactions involving magnesium, lithium aluminum hydride, acetic anhydride, benzaldehyde, and ethyl chloroformate.", "The final functional group transformations involve reactions with methyl magnesium bromide, methyl vinyl ketone, methyl lithium, and hydrogen peroxide to produce (-)-Erinacin A." ] } | |
CAS-Nummer |
180854-04-0 |
Molekularformel |
C₂₅H₃₆O₆ |
Molekulargewicht |
432.55 |
Synonyme |
[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |
Herkunft des Produkts |
United States |
Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?
A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of this compound itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.
Q2: Are there established methods for producing this compound?
A3: One of the provided studies explores the production of this compound through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and this compound yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing this compound production through controlled cultivation techniques.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)



